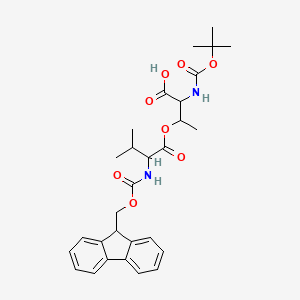

Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)

Description

Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) is a synthetic, dual-protected amino acid derivative used in peptide synthesis. The compound combines two orthogonal protective groups:

- Boc (tert-butyloxycarbonyl): An acid-labile group protecting the α-amino group of xiThreonine (xiThr).

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amino group of DL-Valine (DL-Val).

This configuration enables sequential deprotection during solid-phase peptide synthesis (SPPS), enhancing control over complex peptide assembly. The "xi" notation in xiThreonine indicates a non-natural stereoisomer, expanding its utility in designing peptides with tailored stability or bioactivity. While exact applications are proprietary, such compounds are critical in pharmaceutical research for developing peptide-based therapeutics .

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMYXFZGGHKJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)” typically involves the following steps:

Protection of Amino Acids: Threonine is protected with a Boc group, and valine is protected with an Fmoc group.

Coupling Reaction: The protected amino acids are coupled using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Purification: The product is purified using techniques like HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production may involve automated peptide synthesizers that follow similar steps but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

Deprotection: Removal of Boc and Fmoc groups using TFA (trifluoroacetic acid) and piperidine, respectively.

Coupling: Formation of peptide bonds using coupling reagents.

Oxidation/Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.

Common Reagents and Conditions

Deprotection: TFA for Boc removal, piperidine for Fmoc removal.

Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).

Major Products Formed

Peptides: The primary product is the peptide chain formed by the coupling of amino acids.

By-products: Side products from incomplete reactions or side reactions.

Scientific Research Applications

“Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)” is used in various fields:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: In the development of peptide-based drugs.

Industry: In the production of synthetic peptides for research and therapeutic use.

Mechanism of Action

The compound itself does not have a specific mechanism of action but serves as a precursor in peptide synthesis. The peptides synthesized from it may interact with biological targets, influencing pathways and processes depending on their sequence and structure.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of protected amino acids with dual orthogonal groups. Key analogues include:

Table 1: Comparison of Protected Amino Acid Derivatives

*Formula estimation based on Boc-DL-xiThr-OH (C9H17NO5) and Fmoc-DL-Val-OH (C20H21NO4).

Key Differences

Protection Strategy: Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) employs Boc on xiThr and Fmoc on Val, enabling sequential deprotection (acid first, then base). In contrast, Fmoc-Dab(Boc)-OH uses Fmoc for the α-amino group and Boc for the sidechain, allowing selective sidechain modification . Boc-Lys(Fmoc)-OH applies Boc to the α-amino group and Fmoc to the lysine sidechain, facilitating orthogonal labeling in multi-functional peptides.

Toxicity and Safety :

- Like Fmoc-Dab(Boc)-OH, toxicological data for Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) remain sparse, necessitating caution in handling .

Research Findings

- Solubility : Fmoc-protected compounds (e.g., Fmoc-Dab(Boc)-OH) exhibit lower solubility in polar solvents compared to Boc-only analogues, a trend likely shared by Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) .

- Deprotection Efficiency : Boc groups are cleaved with trifluoroacetic acid (TFA), while Fmoc requires piperidine. This orthogonal system minimizes side reactions, a shared advantage across dual-protected compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.